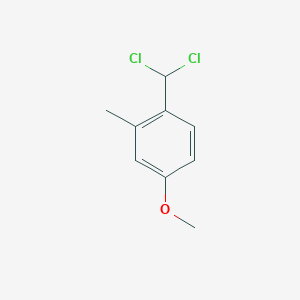
1-(Dichloromethyl)-4-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H11Cl2O It is a derivative of benzene, featuring a dichloromethyl group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-(Dichloromethyl)-4-methoxy-2-methylbenzene can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-2-methylbenzyl alcohol using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired dichloromethyl compound.
Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and purity. For instance, the use of iron-containing catalysts like ferrocene or tris(acetylacetonato)iron(III) has been reported to facilitate the dichloromethylation process .
Chemical Reactions Analysis
1-(Dichloromethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces methyl derivatives .
Scientific Research Applications
1-(Dichloromethyl)-4-methoxy-2-methylbenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of certain diseases, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Dichloromethyl)-4-methoxy-2-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the dichloromethyl group acts as an electrophile, facilitating nucleophilic substitution and other reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-(Dichloromethyl)-4-methoxy-2-methylbenzene can be compared to other similar compounds, such as:
Dichloromethane: A simple dichloromethyl compound widely used as a solvent.
Dichloromethyl methyl ether: Another dichloromethyl compound used in formylation reactions.
4-Methoxy-2-methylbenzyl alcohol: The precursor in the synthesis of this compound.
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
TWWPLQDTLJQUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















